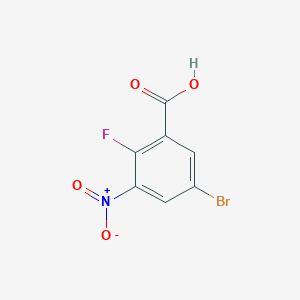

5-Bromo-2-fluoro-3-nitrobenzoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-nitrobenzoic acid using bromine in the presence of a catalyst . The reaction conditions often involve maintaining a controlled temperature and using solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution Products: Various substituted benzoic acids depending on the substituent introduced.

Reduction Products: 5-Bromo-2-fluoro-3-aminobenzoic acid.

Oxidation Products: Different oxidized derivatives of the benzoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Bromo-2-fluoro-3-nitrobenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine and fluorine atoms can be replaced with other functional groups.

- Reduction Reactions : The nitro group can be converted to an amino group using reducing agents.

- Oxidation Reactions : It can undergo oxidation to yield different derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reaction Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of halogen with nucleophile | Various substituted benzoic acids |

| Reduction | Conversion of nitro to amino | 5-Bromo-2-fluoro-3-aminobenzoic acid |

| Oxidation | Formation of oxidized derivatives | Different oxidized benzoic acid derivatives |

Pharmaceutical Applications

This compound is being investigated for its role in drug development. Notably, it has been identified as a precursor in the synthesis of Sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under clinical evaluation for diabetes therapy. Research indicates that the compound can be effectively scaled up for industrial synthesis, demonstrating significant yield and cost efficiency .

Case Study: SGLT2 Inhibitors

A recent study highlighted the synthesis of SGLT2 inhibitors using this compound as a key intermediate. The process involved multiple steps including nitration and hydrogenation, resulting in a total yield of 24% from approximately 70 kg batches .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly as a precursor for synthesizing pesticides and herbicides. Its chemical structure allows for modifications that enhance biological activity against pests while minimizing environmental impact.

Material Science Applications

In material science, this compound is explored for its potential to develop new materials with specific properties. Its ability to act as a building block for polymers and other materials makes it valuable for creating innovative products with tailored functionalities.

Biochemical Applications

Research has shown that this compound interacts with various enzymes and proteins, influencing biochemical pathways. Its role as an inhibitor or modulator in enzyme activity has been documented, particularly in oxidative stress responses and inflammatory pathways.

Table 2: Biochemical Interactions of this compound

| Interaction Type | Description | Implications |

|---|---|---|

| Enzyme Inhibition | Binding to active sites | Alters metabolic pathways |

| Cellular Signaling | Modulation of signaling pathways | Influences gene expression and cell growth |

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-fluoro-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, depending on the functional groups present . The bromine and fluorine atoms can participate in halogen bonding, while the nitro group can undergo reduction or oxidation, influencing the compound’s reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-nitrobenzoic acid

- 3-Bromo-2-fluoro-5-nitrobenzoic acid

- 2-Bromo-5-fluoro-3-nitrobenzoic acid

Uniqueness

5-Bromo-2-fluoro-3-nitrobenzoic acid is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring. This unique arrangement influences its chemical reactivity and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

5-Bromo-2-fluoro-3-nitrobenzoic acid (CAS No. 1153279-80-1) is a benzoic acid derivative notable for its diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 264.01 g/mol. Its structure features a nitro group, a bromine atom, and a fluorine atom attached to the benzene ring, contributing to its unique chemical reactivity and potential biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, modulating their activity through competitive inhibition or allosteric effects. The presence of electron-withdrawing groups like bromine and fluorine enhances its binding affinity to enzyme active sites.

- Cell Signaling Pathways : It influences cell signaling pathways, particularly through interactions with mitogen-activated protein kinase (MAPK) pathways. This modulation can affect gene expression profiles related to oxidative stress responses .

- Redox Reactions : The nitro group plays a crucial role in redox reactions, which can impact cellular oxidative stress levels and related pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory therapeutic agent.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a novel antimicrobial agent.

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 70 |

| Escherichia coli | 50 | 65 |

Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation, treatment with this compound resulted in a decrease in TNF-alpha levels in LPS-stimulated macrophages by approximately 40%, indicating its potential utility in inflammatory diseases.

| Treatment Group | TNF-alpha Level (pg/mL) | Reduction (%) |

|---|---|---|

| Control | 1000 | - |

| Treated | 600 | 40 |

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique reactivity allows for the development of targeted therapies for conditions such as diabetes and cancer. Notably, it is being explored as a precursor for synthesizing SGLT2 inhibitors, which are currently under investigation for diabetes treatment .

Propiedades

IUPAC Name |

5-bromo-2-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOKSXISBYNNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626275 | |

| Record name | 5-Bromo-2-fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153279-80-1 | |

| Record name | 5-Bromo-2-fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.